5-Ortho-tolylpentene
Overview
Description
5-Ortho-tolylpentene is an organic compound characterized by the presence of a pentene chain attached to an ortho-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ortho-tolylpentene can be synthesized through the alkenylation of ortho-xylene with 1,3-butadiene. This reaction typically involves the use of a catalyst to facilitate the formation of the desired product . The reaction conditions often include elevated temperatures and controlled environments to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of ultrasonic treatment systems to enhance the conversion efficiency of ortho-xylene to the desired product . This method helps maintain the dispersibility of sodium or potassium and improves the overall yield.
Chemical Reactions Analysis
Types of Reactions
5-Ortho-tolylpentene undergoes various chemical reactions, including:
Cyclization: This reaction can convert this compound to 1,5-dimethyltetralin using H-beta zeolite as a catalyst.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Cyclization: H-beta zeolite is commonly used as a catalyst for cyclization reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
Cyclization: The major product is 1,5-dimethyltetralin.
Oxidation: The products depend on the specific oxidizing agent used and the reaction conditions.
Substitution: The products vary based on the substituents introduced during the reaction.
Scientific Research Applications
5-Ortho-tolylpentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of materials such as polyethylene naphthalate.
Mechanism of Action
The mechanism of action of 5-Ortho-tolylpentene involves its interaction with various molecular targets and pathways. For instance, during cyclization, the compound interacts with the active sites of the H-beta zeolite catalyst, facilitating the formation of 1,5-dimethyltetralin . The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Similar Compounds
Ortho-xylene: A precursor in the synthesis of 5-Ortho-tolylpentene.
1,3-Butadiene: Another precursor used in the alkenylation process.
1,5-Dimethyltetralin: A product of the cyclization reaction of this compound.
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to undergo a variety of chemical reactions, making it a versatile compound in synthetic chemistry. Its ability to form 1,5-dimethyltetralin through cyclization is a notable feature that distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-methyl-2-pent-4-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-4-5-9-12-10-7-6-8-11(12)2/h3,6-8,10H,1,4-5,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCFBYVNDQNAHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446728 | |
Record name | 5-ortho-tolylpentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42946-77-0 | |
Record name | 5-ortho-tolylpentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the catalytic cyclization of 5-ortho-tolylpentene in the production of PEN?
A: The catalytic cyclization of this compound is a crucial step in synthesizing 1,5-dimethyltetralin (1,5-DMT) []. 1,5-DMT is a vital intermediate in the production of 2,6-dimethylnaphthalene (2,6-DMN), which is then used to create polyethylene naphthalate (PEN) []. PEN is a high-performance plastic known for its superior properties, making this synthesis pathway highly relevant for industrial applications.
Q2: How does the choice of catalyst impact the conversion of this compound to 1,5-dimethyltetralin?
A: The study by [] demonstrated that H-beta zeolite exhibits superior catalytic activity and selectivity for converting this compound to 1,5-dimethyltetralin compared to H-USY zeolite, another catalyst mentioned in several patents. H-beta zeolite achieved 100% selectivity to 1,5-DMT at temperatures below 140°C, while minimizing the formation of undesirable byproducts like other DMT isomers and polymers []. This enhanced performance is attributed to H-beta's unique microcrystallite structure, characterized by a large external surface area, mesopores, and optimal acidic strength [].
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